Jtv-519 free base

描述

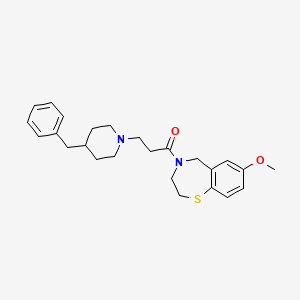

Structure

3D Structure

属性

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWGETCFOVJEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163201 | |

| Record name | K201 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145903-06-6 | |

| Record name | 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145903-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | K201 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145903066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | K201 free base | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | K201 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTV-519 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTV-519 Free Base: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential as a cardioprotective and antiarrhythmic agent.[1][2] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is centered on the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which JTV-519 exerts its therapeutic effects, with a focus on its interaction with the RyR2 macromolecular complex.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2

The prevailing mechanism of action of JTV-519 involves the stabilization of the RyR2 channel in its closed state, thereby reducing aberrant diastolic calcium leak from the SR.[1][4] This is particularly relevant in pathological conditions such as heart failure, where RyR2 channels can become "leaky," leading to contractile dysfunction and arrhythmias.[2]

The Role of Calstabin2 (FKBP12.6)

A key aspect of JTV-519's action is its ability to enhance the binding of calstabin2 (also known as FKBP12.6) to the RyR2 channel.[5][6] Calstabin2 is a regulatory protein that stabilizes the closed conformation of RyR2. In heart failure, RyR2 channels are often hyperphosphorylated by protein kinase A (PKA), which leads to the dissociation of calstabin2 from the channel complex.[5] This dissociation results in an increased open probability of the channel during diastole, causing a detrimental calcium leak.

JTV-519 has been shown to increase the binding affinity of calstabin2 for PKA-phosphorylated RyR2, effectively restoring the integrity of the RyR2-calstabin2 complex.[5][7] This restoration prevents the diastolic calcium leak and subsequent triggered arrhythmias.[5][6] The therapeutic effect of JTV-519 on cardiac muscle function has been demonstrated to be dependent on the presence of calstabin2, as the beneficial effects were not observed in calstabin-2 knockout mice.[5][8]

However, there is some evidence to suggest that JTV-519 may also act directly on the RyR2 channel, independent of calstabin2.[1] Some studies have found that JTV-519 can suppress spontaneous calcium release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association.[3] This suggests a more complex interaction that may involve both calstabin2-dependent and independent mechanisms.

Impact on Skeletal Muscle

Interestingly, JTV-519 has also been shown to improve skeletal muscle fatigue in heart failure models by increasing the binding of calstabin-1 to the skeletal muscle ryanodine receptor (RyR1).[5][8] This indicates a broader therapeutic potential for JTV-519 in addressing the skeletal muscle myopathy often associated with heart failure.

Secondary Mechanism of Action: SERCA Inhibition

In addition to its primary effects on RyR2, JTV-519 has been identified as a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[9][10][11] By slowing the rate of SR calcium loading, JTV-519 may prevent SR calcium overload under pathological conditions, which in turn would preclude abnormal RyR-mediated calcium release.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of JTV-519.

Table 1: Effects of JTV-519 on Cardiac Function

| Parameter | Animal Model | Condition | Treatment | Result | Reference |

| Ejection Fraction | Wild-type mice | Myocardial Infarction | JTV-519 | 45.8 ± 5.1% | [5][8] |

| Ejection Fraction | Wild-type mice | Myocardial Infarction | Placebo | 31.1 ± 3.1% | [5][8] |

| Fractional Shortening | CLP mice | Sepsis | JTV-519 (0.5mg/kg/h, i.v.) | Significantly increased | [10][11] |

| Ejection Fraction | CLP mice | Sepsis | JTV-519 (0.5mg/kg/h, i.v.) | Significantly increased | [10][11] |

Table 2: Effects of JTV-519 on RyR1 Channel Properties

| Parameter | Animal Model | Condition | Treatment | Result | Reference |

| Open Probability (Po) | Wild-type mice | Myocardial Infarction | JTV-519 | 0.008 ± 0.003 | [5] |

| Open Probability (Po) | Wild-type mice | Myocardial Infarction | Placebo | 0.35 ± 0.05 | [5] |

Experimental Protocols

Co-immunoprecipitation for RyR2-Calstabin2 Binding

To assess the amount of calstabin2 bound to the RyR2 channel, co-immunoprecipitation experiments are performed.[5] Heart tissue is homogenized and solubilized. The RyR2 macromolecular complex is then immunoprecipitated using an anti-RyR2 antibody. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting with antibodies against RyR2 and calstabin2. The relative amount of calstabin2 bound to RyR2 can then be quantified.

Single-Channel Recordings

The open probability (Po) of single RyR channels is determined using lipid bilayer experiments. Sarcoplasmic reticulum vesicles are isolated from heart or skeletal muscle and fused with a lipid bilayer separating two chambers (cis and trans). The activity of a single RyR channel is recorded under voltage-clamp conditions. The Po is calculated as the total open time divided by the total recording time.

Echocardiography

Transthoracic echocardiography is used to assess cardiac function in vivo.[5] Mice are lightly anesthetized, and two-dimensional images of the left ventricle are obtained in short-axis view at the level of the papillary muscles. Left ventricular end-diastolic and end-systolic dimensions are measured to calculate fractional shortening and ejection fraction.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: JTV-519 mechanism of action in heart failure.

Caption: Co-immunoprecipitation experimental workflow.

Conclusion

JTV-519 is a promising therapeutic agent that primarily acts by stabilizing the RyR2 channel, largely through the enhancement of calstabin2 binding. This action effectively mitigates the diastolic calcium leak characteristic of heart failure and other cardiac pathologies, thereby reducing the propensity for arrhythmias and improving cardiac function. While the precise interplay between its calstabin2-dependent and -independent effects, as well as its secondary role as a SERCA inhibitor, requires further elucidation, the existing body of research strongly supports its development as a novel treatment for cardiovascular diseases.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Biological Activity of K201 (JTV-519): A Technical Guide for Researchers

An In-depth Examination of a Multi-Target Cardioprotective Agent

The compound K201, also known as JTV-519, is a 1,4-benzothiazepine derivative with significant potential in the treatment of various cardiovascular disorders, including cardiac arrhythmias and heart failure.[1][2] This technical guide provides a comprehensive overview of the biological activity of K201, with a focus on its molecular mechanisms of action, quantitative effects on key cellular targets, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Core Mechanism of Action: Stabilization of the Ryanodine Receptor 2 (RyR2)

The primary cardioprotective effect of K201 is attributed to its ability to stabilize the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[2][3] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic calcium release from the SR. This calcium leak can contribute to cellular calcium overload, delayed afterdepolarizations (DADs), and triggered arrhythmias.[4]

K201 acts by binding to RyR2 and stabilizing it in its closed conformation, thereby reducing the probability of diastolic calcium leak.[2][3] This action helps to restore normal intracellular calcium homeostasis. The precise mechanism of this stabilization is a subject of ongoing research, with some studies suggesting it enhances the binding of the stabilizing protein calstabin2 (FKBP12.6) to RyR2, while others indicate a direct effect on the channel's conformation, independent of calstabin2.[3][5][6]

Below is a diagram illustrating the signaling pathway of K201's action on RyR2 and its downstream consequences.

Multi-Channel Blocking Activity

In addition to its effects on RyR2, K201 is a non-specific blocker of several key ion channels in cardiomyocytes, contributing to its antiarrhythmic properties.[1][7] It has been shown to inhibit sodium (Na⁺), potassium (K⁺), and L-type calcium (Ca²⁺) channels.[7] This multi-channel blockade alters the cardiac action potential, which can be beneficial in preventing and terminating arrhythmias.

The following diagram illustrates the effect of K201 on the major ion channels involved in the cardiac action potential.

Quantitative Data on K201 Biological Activity

The following tables summarize the quantitative data on the effects of K201 on various cellular targets.

Table 1: Inhibitory Concentrations (IC₅₀) of K201 on Ion Channels

| Ion Channel/Current | Species/Cell Type | IC₅₀ | Holding Potential | Reference |

| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | ~1.2 µM | -60 mV | [7] |

| Sodium Current (INa) | Guinea Pig Ventricular Myocytes | ~2 µM | -90 mV | [7] |

| L-type Calcium Current (ICa) | Guinea Pig Ventricular Myocytes | ~3 µM | - | [7] |

| Rapid Delayed Rectifier K⁺ Current (IKr) | Guinea Pig Atrial Cells | ~1.2 µM | - | [7] |

| Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | ~5 µM | - | [7] |

Table 2: Effects of K201 on Sarcoplasmic Reticulum Calcium Handling

| Target/Process | Species/Preparation | K201 Concentration | Effect | Reference |

| SERCA ATPase Activity | Cardiac Muscle Microsomes | 9 µM (IC₅₀) | Inhibition at 0.25 µM Ca²⁺ | [2] |

| SERCA ATPase Activity | Cardiac Muscle Microsomes | 19 µM (IC₅₀) | Inhibition at 2 µM Ca²⁺ | [2] |

| SERCA ATPase Activity | Cardiac Muscle Microsomes | 130 µM (IC₅₀) | Inhibition at 200 µM Ca²⁺ | [2] |

| Spontaneous Ca²⁺ Release | Rat Ventricular Myocytes | 3 µM (IC₅₀) | Inhibition of SOICR | [4] |

| Spontaneous Ca²⁺ Release | HEK-293 cells expressing RyR2 | 17 µM (IC₅₀) | Inhibition of SOICR | [4] |

| [³H]ryanodine binding to RyR2 mutant (N4104K) | - | 60 µM (IC₅₀) | Inhibition | [4] |

| Diastolic Ca²⁺ Leak | Hypoxic HL-1 Cardiomyocytes | 1 µM | 35% reduction | [8] |

Detailed Experimental Protocols

A summary of the key experimental protocols used to characterize the biological activity of K201 is provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effects of K201 on various ion channels in isolated cardiomyocytes.

-

Cell Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.

-

Recording Configuration: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette to gain electrical access to the cell's interior.

-

Solutions: The external solution typically contains a physiological salt solution, while the internal (pipette) solution contains a potassium-based solution to mimic the intracellular environment. Specific ion channel blockers are often used to isolate the current of interest.

-

Voltage Protocols: Specific voltage clamp protocols are applied to elicit and measure the currents through different ion channels (e.g., voltage steps to activate Na⁺ or Ca²⁺ channels, or ramp protocols for K⁺ channels).

-

Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and the current-voltage relationship are analyzed before and after the application of K201 to determine its effects.

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment.

Confocal Calcium Imaging

This method is employed to visualize and quantify intracellular calcium dynamics in response to K201.

-

Cell Loading: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator, such as Fluo-4 AM.

-

Imaging: A confocal laser scanning microscope is used to excite the fluorescent indicator and detect the emitted fluorescence, which is proportional to the intracellular calcium concentration.

-

Experimental Conditions: Cells are typically paced electrically to induce regular calcium transients. The effects of K201 are assessed under baseline conditions and conditions of calcium overload (e.g., high extracellular calcium or β-adrenergic stimulation).

-

Data Analysis: Parameters such as the amplitude and decay kinetics of the calcium transient, as well as the frequency and amplitude of spontaneous calcium sparks and waves, are quantified before and after K201 application.

SERCA ATPase Activity Assay

This biochemical assay measures the effect of K201 on the activity of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).

-

Preparation of Microsomes: SR-enriched microsomes are isolated from cardiac tissue homogenates by differential centrifugation.

-

Assay Principle: The ATPase activity of SERCA is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

-

Reaction Mixture: The reaction buffer contains ATP, a regenerating system (phosphoenolpyruvate and pyruvate kinase), lactate dehydrogenase, NADH, and varying concentrations of free calcium.

-

Measurement: The reaction is initiated by the addition of microsomes, and the rate of NADH oxidation is measured. The SERCA-specific activity is determined by subtracting the basal ATPase activity (measured in the presence of a SERCA inhibitor like thapsigargin) from the total ATPase activity. The effect of K201 is determined by measuring the activity at different concentrations of the compound.

[³H]Ryanodine Binding Assay

This radioligand binding assay is used to assess the interaction of K201 with the RyR2 channel.

-

Membrane Preparation: SR vesicles rich in RyR2 are prepared from cardiac muscle.

-

Binding Reaction: The membranes are incubated with a low concentration of [³H]ryanodine (a high-affinity ligand for the open state of the RyR2 channel) in the presence of varying concentrations of K201.

-

Separation and Detection: The membrane-bound [³H]ryanodine is separated from the unbound ligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The data are then used to determine the inhibitory effect of K201 on [³H]ryanodine binding.

Conclusion

K201 (JTV-519) is a promising cardioprotective agent with a dual mechanism of action: stabilization of the RyR2 channel to reduce diastolic calcium leak and blockade of multiple cardiac ion channels. This unique pharmacological profile makes it a compelling candidate for the treatment of arrhythmias and heart failure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of K201 and related compounds. A thorough understanding of its complex biological activity is crucial for optimizing its therapeutic potential and ensuring its safe and effective clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K201 improves aspects of the contractile performance of human failing myocardium via reduction in Ca2+ leak from the sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of K201, a novel antiarrhythmic drug on calcium handling and arrhythmogenic activity of pulmonary vein cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmap.jp [researchmap.jp]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

JTV-519 (K201): A Technical Guide to Ryanodine Receptor Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative that has garnered significant interest for its cardioprotective and antiarrhythmic properties.[1][2] Its primary mechanism of action involves the stabilization of the ryanodine receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[3][4] Dysregulation of RyR2, the cardiac isoform, is implicated in various cardiovascular diseases, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), often leading to abnormal diastolic Ca2+ leak from the SR.[3][5] JTV-519 has been shown to mitigate this Ca2+ leak by promoting the closed state of the RyR2 channel, thereby preventing spontaneous Ca2+ sparks and subsequent arrhythmogenic events.[3][6] This technical guide provides an in-depth overview of the core pharmacology of JTV-519, focusing on its interaction with the ryanodine receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: RyR2 Stabilization

JTV-519 exerts its therapeutic effects by directly modulating the gating properties of the RyR2 channel.[3] It is believed to restore the stable conformation of RyR2 during its closed state, which is crucial for preventing the inappropriate release of Ca2+ from the sarcoplasmic reticulum during diastole.[3][6] This stabilization effectively reduces the open probability of the channel, leading to a decrease in the frequency of Ca2+ sparks, which are localized Ca2+ release events that can trigger cellular arrhythmias.[3][6]

The precise molecular interactions underlying this stabilization are a subject of ongoing research. One prominent hypothesis involves the role of the FK506-binding protein 12.6 (FKBP12.6 or calstabin-2), a regulatory subunit that is known to stabilize the closed state of RyR2.[4] Some studies suggest that JTV-519 enhances the binding affinity of FKBP12.6 to the RyR2 channel, particularly in pathological conditions where this interaction is weakened, such as in heart failure.[4][7][8] However, other evidence indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity independently of FKBP12.6, suggesting a direct interaction with the RyR2 channel itself.[9][10]

Signaling Pathway of JTV-519 Action

The following diagram illustrates the proposed signaling pathway through which JTV-519 stabilizes the RyR2 channel and mitigates sarcoplasmic reticulum Ca2+ leak.

Quantitative Data on JTV-519 Activity

The following tables summarize key quantitative data from various studies investigating the effects of JTV-519.

Table 1: Inhibition of SERCA by JTV-519

JTV-519 has been shown to be a Ca2+-dependent blocker of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][11][12]

| Tissue | Ca2+ Concentration | IC50 (µM) | Reference |

| Cardiac Muscle | 0.25 µM | 9 | [1] |

| Cardiac Muscle | 2 µM | 19 | [1] |

| Cardiac Muscle | 200 µM | 130 | [1] |

| Skeletal Muscle | 0.25 µM | 5 | [1] |

| Skeletal Muscle | 2 µM | 13 | [1] |

| Skeletal Muscle | 200 µM | 104 | [1] |

Table 2: Effect of JTV-519 on [3H]Ryanodine Binding

[3H]ryanodine binding assays are used to assess the open state of the RyR channel. JTV-519 has been shown to inhibit [3H]ryanodine binding, indicating a stabilization of the closed state.[9][13]

| RyR2 Variant | Condition | Parameter | Value | Reference |

| Wild-Type | Control | EC50 for Ca2+ activation | 180 ± 16 nM | [9] |

| Wild-Type | + 50 µM K201 | EC50 for Ca2+ activation | 260 ± 2 nM | [9] |

| N4104K (CPVT mutant) | Control | Basal [3H]ryanodine binding | 33.0 ± 1.6% | [13] |

| N4104K (CPVT mutant) | + K201 | Basal [3H]ryanodine binding | 11.3 ± 1.1% | [13] |

| N4104K (CPVT mutant) | - | IC50 for inhibition of basal binding | 59.7 ± 6.5 µM | [13] |

Table 3: Dose-Dependent Effects of JTV-519 on Sarcoplasmic Reticulum Ca2+ Leak

Studies have demonstrated a dose-dependent effect of JTV-519 on reducing SR Ca2+ leak.[2][14]

| Cell Type | Condition | JTV-519 Concentration | Effect on SR Ca2+ Leak | Reference |

| HL-1 Cardiomyocytes | Control (12% O2) | 1 µM | 52% reduction | [2][14] |

| HL-1 Cardiomyocytes | Hypoxia (1% O2) | 1 µM | 35% reduction | [2][14] |

| Failing Hearts | - | 0.3 µM | No improvement | [3] |

| Failing Hearts | - | 1 µM | Decline in response | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of JTV-519 on ryanodine receptor function.

Measurement of Ca2+ Sparks in Cardiomyocytes

This protocol describes the measurement of spontaneous Ca2+ release events (sparks) in isolated cardiomyocytes using confocal microscopy.[5][15][16]

Materials:

-

Isolated cardiomyocytes

-

Fluo-4 AM (calcium indicator)

-

Pluronic F-127

-

Tyrode's solution (composition in mM: 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES; pH 7.4)

-

Confocal microscope with line-scanning capabilities

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30 minutes at room temperature in the dark.

-

De-esterification: Wash the cells with fresh Tyrode's solution and allow for an additional 30 minutes to ensure complete de-esterification of the dye.

-

Imaging: Place the coverslip with loaded cells onto the stage of an inverted confocal microscope. Use a 488 nm laser line for excitation and collect emission at >505 nm.

-

Data Acquisition: Use the line-scan mode of the confocal microscope to record fluorescence intensity along a single line within a cardiomyocyte at a rate of 1.5-2 ms per line for a total duration of 10-20 seconds.

-

Data Analysis: Analyze the resulting line-scan images using specialized software to identify and quantify the frequency, amplitude, and spatial/temporal properties of Ca2+ sparks.

Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This protocol details the reconstitution of RyR2 channels into an artificial lipid bilayer for single-channel current recordings.[17][18]

Materials:

-

Sarcoplasmic reticulum (SR) microsomes containing RyR2

-

Phosphatidylethanolamine (PE) and phosphatidylserine (PS) in n-decane

-

Bilayer chamber with two compartments (cis and trans) separated by a small aperture

-

Ag/AgCl electrodes

-

Low-noise patch-clamp amplifier and data acquisition system

-

Recording solutions (e.g., cis: 250 mM CsCl, 10 mM HEPES, pH 7.4; trans: 50 mM CsCl, 10 mM HEPES, pH 7.4)

Procedure:

-

Bilayer Formation: Paint a solution of PE:PS (4:1) in n-decane across the aperture of the bilayer chamber to form a stable lipid bilayer.

-

Vesicle Fusion: Add SR microsomes to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR2 channels.

-

Recording: Apply a holding potential across the bilayer using the Ag/AgCl electrodes and record single-channel currents using the patch-clamp amplifier.

-

Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open time, and conductance of the RyR2 channel in the presence and absence of JTV-519.

[3H]Ryanodine Binding Assay

This assay quantifies the binding of radiolabeled ryanodine to RyR2, which is proportional to the channel's open state.[19][20][21][22]

Materials:

-

Cardiac SR microsomes

-

[3H]ryanodine

-

Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)

-

Varying concentrations of free Ca2+ (buffered with EGTA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate SR microsomes with a fixed concentration of [3H]ryanodine (e.g., 2.5 nM) in the binding buffer with varying concentrations of free Ca2+ and in the presence or absence of JTV-519. The incubation is typically carried out at 37°C for 2-3 hours.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine) from total binding.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for assessing the efficacy of RyR2 stabilizing compounds like JTV-519.

Workflow for Assessing RyR2 Stabilizer Efficacy

Conclusion

JTV-519 represents a significant pharmacological tool for the study and potential treatment of cardiac conditions arising from RyR2 dysfunction. Its ability to stabilize the closed state of the RyR2 channel and reduce diastolic Ca2+ leak has been demonstrated across a range of experimental models. While the precise molecular details of its interaction with the RyR2 complex, including the role of FKBP12.6, continue to be elucidated, the existing body of evidence strongly supports its classification as an RyR2 stabilizer. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of JTV-519 and the development of novel RyR-targeted therapeutics.

References

- 1. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JTV-519 - Wikipedia [en.wikipedia.org]

- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. FKBP12.6-mediated stabilization of calcium-release channel (ryanodine receptor) as a novel therapeutic strategy against heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ sparks and waves measurement in cardiomyocytes. [bio-protocol.org]

- 16. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imaging Single Cardiac Ryanodine Receptor Ca2+ Fluxes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchmap.jp [researchmap.jp]

- 21. Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ryanodine binding to sarcoplasmic reticulum membrane; comparison between cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

JTV-519 Free Base: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JTV-519 free base (also known as K201), a promising therapeutic agent with significant potential in cardiovascular disease. This document details its chemical properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.

Core Properties of this compound

JTV-519 is a 1,4-benzothiazepine derivative with the CAS number 145903-06-6 .[1][2] It possesses a complex pharmacological profile, primarily acting as a calcium channel modulator with cardioprotective effects.[3][4][5]

| Property | Value | Reference |

| CAS Number | 145903-06-6 | [1][2] |

| Molecular Formula | C25H32N2O2S | [1][6] |

| Molecular Weight | 424.6 g/mol | [1][6] |

| Appearance | Solid | [2][7] |

| Solubility | Soluble in DMSO | [2][7][8] |

Mechanism of Action: A Multi-Target Approach

JTV-519's therapeutic effects stem from its ability to interact with multiple cellular targets involved in calcium homeostasis. Its primary mechanisms of action include:

-

Ryanodine Receptor (RyR2) Stabilization: JTV-519 binds to and stabilizes the ryanodine receptor 2 (RyR2) in its closed state.[6][8][9] This action is crucial in preventing abnormal diastolic calcium leakage from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[6][9][10] The stabilization of RyR2 reduces the frequency of spontaneous Ca2+ sparks and subsequent Ca2+ waves that can trigger arrhythmias.[6][9]

-

SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[1][2][3][4][5][11] This inhibition modulates calcium reuptake into the SR.

-

Calstabin-2 Interaction: The therapeutic efficacy of JTV-519 in heart failure is linked to its ability to enhance the binding of calstabin-2 (also known as FKBP12.6) to the RyR2 complex.[10] This interaction is critical for stabilizing the closed state of the RyR2 channel.

-

Multi-Ion Channel Blockade: JTV-519 is also a non-specific blocker of various other ion channels, including voltage-gated Na+, K+, and Ca2+ channels.[10][12] This multi-channel blocking activity contributes to its antiarrhythmic properties.[12]

The following diagram illustrates the primary signaling pathway influenced by JTV-519.

Key Experimental Findings and Protocols

Numerous studies have investigated the efficacy and mechanism of JTV-519 in various experimental models. Below are summaries of key findings and the methodologies employed.

In Vitro Studies

1. Inhibition of SERCA Activity

-

Objective: To determine the inhibitory effect of JTV-519 on SERCA-dependent ATPase activity.

-

Results: JTV-519 demonstrated Ca2+-dependent inhibition of SERCA activity with an IC50 of 9 µM at a Ca2+ concentration of 0.25 µM in cardiac muscle preparations.[2][7]

2. Reduction of Sarcoplasmic Reticulum Ca2+ Leak

-

Objective: To quantify the effect of JTV-519 on SR Ca2+ leak in cardiomyocytes.

-

Methodology: Confocal [Ca2+]i Measurements:

-

Ventricular cardiomyocytes were isolated and loaded with the Ca2+ sensitive dye Fluo-4 AM.

-

A confocal laser scanning microscope was used to record line-scan images along the longitudinal axis of the cell to measure intracellular Ca2+ transients.

-

SR Ca2+ leak was induced using ouabain.

-

Ca2+ spark frequency and Ca2+ wave frequency were quantified with and without the application of JTV-519 (1 µmol·L−1).[9]

-

-

Results: JTV-519 significantly reduced Ca2+ spark frequency and the incidence of Ca2+ waves, even at matched SR Ca2+ loads, indicating a direct stabilizing effect on RyR2.[9] In hypoxic HL-1 cardiomyocytes, 1 µM JTV-519 reduced SR calcium leakage by 35%.[13]

The following diagram outlines the general workflow for assessing SR Ca2+ leak.

In Vivo Studies

1. Improvement of Cardiac Function in Heart Failure Models

-

Objective: To assess the in vivo effects of JTV-519 on cardiac function in animal models of heart failure.

-

Methodology:

-

Heart failure was induced in dogs via rapid ventricular pacing for 4 weeks.[14]

-

In a murine model of sepsis (cecal ligation and puncture - CLP), JTV-519 was administered intravenously (0.5mg/kg/h) for 2 hours before surgery.[1][4]

-

Echocardiography was performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).[1][4]

-

-

Results: In the CLP mouse model, JTV-519 treatment significantly increased both fractional shortening and ejection fraction compared to untreated controls, indicating improved cardiac function.[1][4] In a mouse model of myocardial infarction, JTV-519 treatment for 21 days resulted in a significant increase in ejection fraction (45.8 ± 5.1%) compared to placebo (31.1 ± 3.1%).[10]

| Parameter | JTV-519 Treatment | Control/Placebo | Model | Reference |

| Ejection Fraction | 45.8 ± 5.1% | 31.1 ± 3.1% | Mouse (Myocardial Infarction) | [10] |

| Fractional Shortening | Significantly Increased | - | Mouse (Sepsis) | [1][4] |

| Ejection Fraction | Significantly Increased | - | Mouse (Sepsis) | [1][4] |

Summary and Future Directions

This compound is a potent cardioprotective agent with a multi-faceted mechanism of action centered on the stabilization of intracellular calcium handling. Its ability to reduce aberrant Ca2+ leak from the sarcoplasmic reticulum by stabilizing RyR2 channels makes it a compelling candidate for the treatment of cardiac arrhythmias and heart failure. While it has shown promise in preclinical models, further research is needed to fully elucidate its clinical potential and safety profile in humans. It is important to note that JTV-519 has demonstrated off-target effects, including the blockade of the hERG K+ channel, which could potentially lead to QT interval prolongation.[15] Newer derivatives, such as S107, have been developed to have higher RyR2 selectivity with fewer off-target effects.[15]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. JTV-519 (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JTV-519 - Wikipedia [en.wikipedia.org]

- 7. JTV-519 hydrochloride (K201) | SERCA inhibitor, RyR2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. JTV 519 fumarate | Ryanodine Receptor Inhibitors: R&D Systems [rndsystems.com]

- 9. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A new cardioprotective agent, JTV519, improves defective channel gating of ryanodine receptor in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. content-assets.jci.org [content-assets.jci.org]

JTV-519 as a SERCA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with known cardioprotective and antiarrhythmic properties.[1][2] While its primary mechanism of action is widely attributed to the stabilization of the ryanodine receptor 2 (RyR2), thereby reducing diastolic calcium leak from the sarcoplasmic reticulum (SR), emerging evidence has demonstrated its activity as a Ca²⁺-dependent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[3][4][5] This guide provides an in-depth technical overview of JTV-519's role as a SERCA inhibitor, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.

Mechanism of Action: Dual Regulation of Sarcoplasmic Reticulum Calcium Handling

JTV-519 exerts a complex, multifaceted influence on intracellular calcium homeostasis, primarily within cardiomyocytes. Its effects are centered on two key proteins within the sarcoplasmic reticulum membrane: the ryanodine receptor (RyR2) and SERCA.

-

RyR2 Stabilization: The most extensively documented effect of JTV-519 is its ability to stabilize the closed state of RyR2 channels.[1] In pathological conditions such as heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic Ca²⁺ release, which can trigger arrhythmias.[1][6] JTV-519 is thought to enhance the binding of the stabilizing protein calstabin-2 (FKBP12.6) to RyR2, although some studies suggest it can act independently of this protein.[6][7][8] This stabilization reduces the open probability of the channel during diastole, preventing spontaneous Ca²⁺ sparks and waves.[1][9]

-

SERCA Inhibition: In addition to its effects on RyR2, JTV-519 has been identified as a Ca²⁺-dependent inhibitor of SERCA.[4] This inhibition slows the re-uptake of calcium into the SR, which can lead to a reduction in SR Ca²⁺ load.[10] The inhibitory effect of JTV-519 on SERCA is more pronounced at lower, diastolic calcium concentrations.[4] This suggests a potentially complex interplay where JTV-519's SERCA inhibition might contribute to its overall effect on calcium handling, possibly by preventing SR Ca²⁺ overload under pathological conditions.[4]

The dual action of JTV-519 on both RyR2 and SERCA presents a unique pharmacological profile. While RyR2 stabilization is anti-arrhythmic, the consequences of SERCA inhibition require careful consideration in therapeutic applications.

Quantitative Data: JTV-519 Inhibition of SERCA

The inhibitory potency of JTV-519 on SERCA has been quantified in isolated SR microsomes from both cardiac and skeletal muscle. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a clear dependence on the free calcium concentration, with greater potency observed at lower Ca²⁺ levels.

| Tissue Source | Free Ca²⁺ Concentration | IC₅₀ of JTV-519 (K201) | Reference |

| Cardiac Muscle | 200 µM | 130 µM | [4] |

| 2 µM | 19 µM | [4] | |

| 0.25 µM | 9 µM | [4] | |

| Skeletal Muscle | 200 µM | 104 µM | [4] |

| 2 µM | 13 µM | [4] | |

| 0.25 µM | 5 µM | [4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action of JTV-519 on cardiomyocyte calcium handling.

Caption: JTV-519's dual action on SERCA and RyR2 in cardiomyocytes.

Caption: Overview of cardiomyocyte excitation-contraction coupling and JTV-519's points of intervention.

Experimental Protocols

The following protocols are synthesized from established methodologies for assessing SERCA activity and can be adapted to specifically investigate the inhibitory effects of JTV-519.

SERCA Activity Assay using SR Microsomes

This protocol measures the rate of ATP hydrolysis by SERCA in isolated sarcoplasmic reticulum vesicles.

Materials:

-

Isolated cardiac or skeletal muscle SR microsomes

-

Assay Buffer: 20 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

-

ATP solution (100 mM)

-

CaCl₂ solution (10 mM)

-

JTV-519 stock solution (in DMSO)

-

Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the assay buffer with PK, LDH, NADH, and PEP. The final concentrations should be optimized but are typically in the range of 10-20 U/mL for PK/LDH, 200-300 µM for NADH, and 1-2 mM for PEP.

-

Add SR Microsomes: Add a known amount of SR microsomes (e.g., 20-50 µg of protein) to the reaction mixture and incubate for 5 minutes at 37°C to reach thermal equilibrium.

-

Establish Baseline: Record the baseline absorbance at 340 nm.

-

Initiate the Reaction: Start the reaction by adding a small volume of ATP to a final concentration of 1-5 mM. The breakdown of ATP by SERCA will be coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.

-

Vary Calcium and JTV-519 Concentration:

-

To determine the Ca²⁺-dependence of SERCA activity, titrate CaCl₂ to achieve a range of free Ca²⁺ concentrations (e.g., from 100 nM to 10 µM).

-

To assess the inhibitory effect of JTV-519, pre-incubate the SR microsomes with varying concentrations of JTV-519 (and a DMSO vehicle control) for 10-15 minutes before initiating the reaction with ATP.

-

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Convert this rate to ATPase activity (nmol ATP/mg protein/min) using the extinction coefficient of NADH. Plot the SERCA activity as a function of JTV-519 concentration at different fixed Ca²⁺ concentrations to determine the IC₅₀ values.

Workflow Diagram:

Caption: Workflow for the spectrophotometric SERCA activity assay.

Calcium Uptake Assay in Muscle Homogenates

This protocol measures the rate of Ca²⁺ uptake into the SR of muscle homogenates using a fluorescent Ca²⁺ indicator.[11][12]

Materials:

-

Muscle tissue homogenate

-

Ca²⁺ Uptake Reaction Buffer: 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0

-

Indo-1 (or another suitable Ca²⁺ indicator)

-

ATP solution (250 mM)

-

JTV-519 stock solution (in DMSO)

-

Fluorometer with dual emission capabilities (for Indo-1)

Procedure:

-

Prepare Muscle Homogenate: Homogenize fresh or frozen muscle tissue in an appropriate buffer on ice.

-

Prepare Reaction Wells: In a 96-well plate, add the Ca²⁺ uptake reaction buffer and the muscle homogenate.

-

Add Ca²⁺ Indicator: Add Indo-1 to each well to a final concentration of approximately 1-2 µM.

-

Pre-incubation with JTV-519: Add varying concentrations of JTV-519 (and a DMSO vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

-

Establish Baseline Fluorescence: Place the plate in the fluorometer and record the baseline fluorescence ratio (e.g., 405 nm / 485 nm for Indo-1).

-

Initiate Ca²⁺ Uptake: Add ATP to a final concentration of 5 mM to initiate SERCA-mediated Ca²⁺ uptake.

-

Monitor Fluorescence: Record the change in the fluorescence ratio over time. A decrease in the ratio indicates a reduction in cytosolic Ca²⁺ as it is taken up into the SR.

-

Data Analysis: Calculate the initial rate of Ca²⁺ uptake from the slope of the fluorescence ratio versus time curve. Compare the rates in the presence and absence of JTV-519 to determine its inhibitory effect.

Workflow Diagram:

Caption: Workflow for the fluorescence-based calcium uptake assay.

Conclusion and Future Directions

JTV-519 presents a complex pharmacological profile with dual effects on RyR2 and SERCA. While its RyR2-stabilizing properties are well-established and form the basis of its therapeutic potential in arrhythmias and heart failure, its inhibitory action on SERCA adds another layer of complexity. The Ca²⁺-dependent nature of this inhibition suggests that JTV-519 may be most active as a SERCA inhibitor under diastolic conditions. This could potentially contribute to its therapeutic effect by preventing SR Ca²⁺ overload in disease states. However, the long-term consequences of SERCA inhibition need to be carefully evaluated.

Future research should focus on:

-

Elucidating the precise binding site of JTV-519 on SERCA.

-

Investigating the physiological and pathophysiological consequences of JTV-519-mediated SERCA inhibition in various in vivo models.

-

Developing analogs of JTV-519 that selectively target either RyR2 or SERCA to dissect their individual contributions to its overall pharmacological effects.

This technical guide provides a foundational understanding of JTV-519 as a SERCA inhibitor, offering the necessary data, protocols, and conceptual frameworks to guide further investigation in this promising area of cardiovascular pharmacology.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

JTV-519 (K201): A Technical Guide for Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in the field of cardiac arrhythmia research.[1][2][3] Structurally similar to the L-type Ca2+ channel blocker diltiazem, JTV-519 exhibits a multi-channel blocking effect but is primarily recognized for its unique role as a stabilizer of the cardiac ryanodine receptor (RyR2).[1][2][4] Its primary mechanism involves the modulation of intracellular calcium (Ca2+) handling, a critical factor in the pathophysiology of many cardiac arrhythmias, including those associated with heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT).[1][5] This guide provides an in-depth technical overview of JTV-519, summarizing its mechanism of action, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Mechanism of Action: RyR2 Stabilization

The principal antiarrhythmic effect of JTV-519 stems from its ability to stabilize the RyR2 channel, the primary Ca2+ release channel on the sarcoplasmic reticulum (SR) in cardiomyocytes.[1] In pathological states such as heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca2+ release from the SR.[5] This Ca2+ leak can trigger delayed afterdepolarizations (DADs), a known cause of ventricular arrhythmias.[3][5]

JTV-519 mitigates this by binding to the RyR2 channel and stabilizing it in its closed state.[1] This action reduces the channel's open probability during diastole, thereby preventing the aberrant Ca2+ sparks and waves that initiate arrhythmias.[1]

The Role of Calstabin2 (FKBP12.6)

The precise mechanism by which JTV-519 stabilizes RyR2 is a subject of ongoing research, particularly concerning the role of the accessory protein calstabin2 (also known as FKBP12.6). Calstabin2 is a crucial subunit that stabilizes the closed state of the RyR2 channel. In conditions like heart failure, PKA-mediated hyperphosphorylation of RyR2 can cause calstabin2 to dissociate from the channel, increasing its open probability and leading to Ca2+ leak.[5][6]

There are two prominent hypotheses regarding JTV-519's interaction with calstabin2:

-

Calstabin2-Dependent Mechanism: Several studies suggest that JTV-519 enhances the binding affinity of calstabin2 for RyR2, particularly for PKA-hyperphosphorylated channels.[4][5][6] By promoting the re-association of calstabin2 with the RyR2 complex, JTV-519 effectively "fixes" the pathological leak.[5][6] Evidence for this includes studies where the antiarrhythmic effects of JTV-519 were absent in calstabin-2 knockout mice.[5][6]

-

Calstabin2-Independent Mechanism: Conversely, other research indicates that JTV-519 can suppress spontaneous Ca2+ release and inhibit RyR2 activity even in the absence of calstabin2.[2][7][8] These findings suggest a direct interaction of JTV-519 with the RyR2 channel itself, independent of its effect on calstabin2 binding.[1][2]

Additional Mechanisms

Beyond RyR2 stabilization, JTV-519 exhibits a broader pharmacological profile by affecting other ion channels and transporters:

-

SERCA Inhibition: JTV-519 acts as a Ca2+-dependent blocker of the sarcoplasmic reticulum Ca2+-stimulated ATPase (SERCA).[9][10] This could potentially prevent SR Ca2+ overload under certain pathological conditions.[9]

-

Ion Channel Blockade: JTV-519 is a non-selective blocker of several sarcolemmal ion currents, including the late sodium current (INa), L-type calcium current (ICa), and various potassium currents like the rapidly activating delayed rectifier potassium current (IKr) and the inwardly rectifying K+ current (IK1).[4][11][12][13][14] This multi-channel blocking activity contributes to its antiarrhythmic properties, for instance, by prolonging the atrial effective refractory period.[15]

Signaling Pathway Modulation

JTV-519's action is closely linked to the signaling pathways that regulate RyR2 function, primarily those involving Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

In states of hyperadrenergic stress (e.g., heart failure, CPVT), β-adrenergic receptor stimulation leads to increased PKA activity. PKA hyperphosphorylates RyR2 at Serine-2808, causing calstabin2 dissociation and subsequent Ca2+ leak.[5] JTV-519 counteracts this by increasing the binding affinity of calstabin2 to the PKA-phosphorylated RyR2, thus restoring normal channel function despite the hyperphosphorylation.[5] CaMKII also phosphorylates RyR2 (at Serine-2814), contributing to diastolic Ca2+ leak.[11][16] JTV-519 has been shown to reduce SR Ca2+ leak in conditions of Ca2+ overload without changes in CaMKII-dependent phosphorylation, suggesting it can act downstream or independently of this pathway to stabilize the channel.[11][16]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies on JTV-519.

Table 1: Effects on Ion Channels and Transporters

| Parameter | Species/Model | Concentration | Effect | Reference |

| IKr (hERG) | Guinea Pig Ventricular Myocytes | IC50 ≈ 1.2 µM | Inhibition | [13] |

| INa (Sodium Current) | Guinea Pig Ventricular Myocytes | IC50 ≈ 1.2 - 2.0 µM | Voltage & Frequency-dependent block | [12] |

| ICa (L-type Calcium Current) | Guinea Pig Ventricular Myocytes | - | Inhibition | [12] |

| IK1 (Inwardly Rectifying K+ Current) | Guinea Pig Ventricular Myocytes | - | Inhibition | [12] |

| SERCA Activity | Cardiac Muscle Microsomes | IC50 ≈ 9 - 130 µM | Ca2+-dependent inhibition | [9] |

Table 2: Electrophysiological and Anti-Arrhythmic Effects

| Parameter | Species/Model | JTV-519 Dose/Concentration | Key Finding | Reference |

| Atrial Effective Refractory Period | Canine Pericarditis Model | 0.03 mg/kg/min (infusion) | Significant prolongation (e.g., from 132 to 159 ms at 400 ms cycle length) | [15] |

| Atrial Fibrillation Inducibility | Canine Pericarditis Model | 0.03 mg/kg/min (infusion) | Mean sustained episodes reduced from 4.2 to 0 | [15][17] |

| Ventricular Fibrillation (VF) Dominant Frequency | Rabbit Langendorff Hearts (Stretch-induced) | 0.1 µM & 1 µM | Dose-dependent slowing of VF (e.g., from 13.9 Hz to 6.6 Hz at 1 µM) | [18] |

| Exercise-Induced Arrhythmias | Calstabin-2+/- Mice | 0.5 mg/kg/hr (infusion) | Significant reduction in arrhythmias | [5] |

| Diastolic Contractions | Rat Ventricular Myocytes | 1.0 µM | Decreased amplitude to ~16% of control | [3] |

| SR Ca2+ Spark Frequency | Murine Cardiomyocytes (Ouabain-induced) | 1.0 µM | Significant decrease | [11] |

Key Experimental Protocols

Cellular Electrophysiology (Patch-Clamp)

Objective: To measure the effects of JTV-519 on specific ion channel currents (e.g., INa, IKr, ICa).

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rat) via enzymatic digestion.[13]

-

Recording: Use the whole-cell patch-clamp technique. Cardiomyocytes are superfused with a Tyrode's solution at physiological temperature (e.g., 37°C).[16]

-

Pipette Solution: The internal pipette solution contains specific ions to isolate the current of interest (e.g., Cesium to block K+ currents when measuring ICa).[16]

-

Voltage Protocol: Apply specific voltage-clamp protocols (e.g., depolarizing steps from a holding potential) to elicit and measure the target ionic current.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with a solution containing JTV-519 at various concentrations to determine its effects (e.g., inhibition, changes in kinetics) and establish a dose-response relationship.[13]

Intracellular Calcium Imaging

Objective: To visualize and quantify the effect of JTV-519 on SR Ca2+ release (sparks and waves) and Ca2+ transients.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes as described above.

-

Dye Loading: Load cells with a fluorescent Ca2+ indicator dye (e.g., Fura-4F AM).[3]

-

Imaging: Use a laser-scanning confocal microscope to acquire line-scan images of the cells. This provides high temporal and spatial resolution of Ca2+ dynamics within a single line across the myocyte.[11][16]

-

Stimulation: Electrically stimulate cells at a set frequency (e.g., 1 Hz) to record steady-state Ca2+ transients. To study diastolic Ca2+ leak, stop stimulation and record spontaneous Ca2+ release events (sparks, waves) during a prolonged diastolic period.[11][16]

-

Experimental Conditions: Induce a pro-arrhythmic state, such as Ca2+ overload with ouabain or β-adrenergic stimulation with isoproterenol, to increase diastolic Ca2+ leak.[5][11]

-

Drug Application: Compare Ca2+ dynamics at baseline, during the pro-arrhythmic challenge, and after the application of JTV-519 (e.g., 1 µM).[11]

-

Data Analysis: Quantify Ca2+ spark frequency, Ca2+ wave incidence, and the amplitude and decay kinetics of systolic Ca2+ transients.[11]

In Vivo Arrhythmia Models

Objective: To assess the antiarrhythmic efficacy of JTV-519 in a whole-animal model.

Methodology:

-

Model Creation: Utilize an established animal model of arrhythmia. For example, a canine model of atrial fibrillation induced by sterile pericarditis or a mouse model of CPVT using calstabin-2 deficient mice.[5][15]

-

Drug Administration: Administer JTV-519 via a clinically relevant route, such as continuous intravenous infusion (e.g., 0.03 mg/kg/min in dogs) or via osmotic minipump for chronic treatment (e.g., 0.5 mg/kg/hr in mice).[5][15]

-

Arrhythmia Induction: Test for arrhythmia susceptibility using programmed electrical stimulation (PES) or physiological triggers like exercise and catecholamine injection (e.g., isoproterenol).[5][15]

-

Monitoring: Record electrocardiograms (ECG) or monophasic action potentials (MAPs) to monitor heart rhythm and detect the incidence, duration, and type of arrhythmias (e.g., ventricular tachycardia).[5]

-

Data Comparison: Compare the arrhythmia inducibility and burden in animals before and after JTV-519 treatment, or between a placebo-treated group and a JTV-519-treated group.[6][15]

Conclusion

JTV-519 is a multifaceted pharmacological agent with a primary, potent stabilizing effect on the cardiac ryanodine receptor, RyR2. By reducing diastolic Ca2+ leak from the sarcoplasmic reticulum, it directly targets a fundamental mechanism of arrhythmogenesis in diseases like heart failure and CPVT. While the exact interplay with calstabin2 requires further elucidation, its efficacy in preclinical models is well-documented. Its additional properties as a blocker of multiple sarcolemmal ion channels contribute to its overall antiarrhythmic profile. The experimental protocols outlined herein provide a robust framework for researchers to further investigate the therapeutic potential and underlying molecular interactions of JTV-519 and its derivatives in the ongoing development of novel antiarrhythmic therapies.

References

- 1. JTV-519 - Wikipedia [en.wikipedia.org]

- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. portlandpress.com [portlandpress.com]

- 8. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. K201 (JTV519) is a Ca2+-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of JTV-519, a novel anti-ischaemic drug, on the delayed rectifier K+ current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a Novel Cardioprotective Drug, JTV-519, on Membrane Currents of Guinea Pig Ventricular Myocytes [jstage.jst.go.jp]

- 15. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

JTV-519 and intracellular calcium regulation

An In-depth Technical Guide to JTV-519 and Intracellular Calcium Regulation

Introduction

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative with significant antiarrhythmic and cardioprotective properties.[1][2] Its primary mechanism of action revolves around the stabilization of the cardiac ryanodine receptor (RyR2), a critical ion channel responsible for the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR), which is essential for cardiomyocyte contraction.[3] In pathological conditions such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), RyR2 channels can become dysfunctional, leading to a diastolic "Ca²⁺ leak" from the SR. This leak can elevate cytosolic Ca²⁺ levels, triggering delayed afterdepolarizations and subsequent arrhythmias.[3][4] JTV-519 directly targets this pathology by reducing RyR2-mediated Ca²⁺ leak, thereby restoring normal intracellular Ca²⁺ homeostasis and improving cardiac function.[5][6] This guide provides a detailed overview of the molecular mechanisms, experimental validation, and quantitative effects of JTV-519 on intracellular calcium regulation.

Core Mechanism of Action

The central action of JTV-519 is the stabilization of the RyR2 channel in its closed conformation, which effectively reduces its open probability during diastole.[3] This stabilization prevents the inappropriate leakage of Ca²⁺ from the SR into the cytosol.[3] The precise molecular interactions underlying this effect are a subject of ongoing research, with two prominent hypotheses:

-

Direct RyR2 Interaction: Many studies suggest that JTV-519 can bind directly to the RyR2 channel, inducing a conformational change that favors the closed state.[3][7] This action appears to be independent of other channel modulators.

-

Calstabin-2 (FKBP12.6) Modulation: In many disease states, the accessory protein calstabin-2, which naturally stabilizes RyR2, becomes dissociated from the channel complex, contributing to Ca²⁺ leak.[3][4] Some evidence indicates that JTV-519 increases the binding affinity of calstabin-2 for RyR2, particularly for channels that are hyperphosphorylated by protein kinase A (PKA), thereby restoring normal channel function.[8][9][10] However, other studies have demonstrated that JTV-519 can suppress spontaneous Ca²⁺ release even when calstabin-2 is dissociated or absent, suggesting that this interaction, while potentially beneficial, may not be essential for its primary effect.[7][11][12]

In addition to its primary effect on RyR2, JTV-519 has been described as a multi-channel blocker, potentially affecting SERCA, Na⁺, K⁺, and L-type Ca²⁺ channels, though these effects are considered secondary to its RyR2 stabilization.[1][5][13]

Signaling and Pathophysiological Context

In conditions of cardiac stress, such as heart failure, β-adrenergic stimulation leads to PKA-mediated hyperphosphorylation of RyR2. This phosphorylation can decrease the binding affinity of calstabin-2, un-stabilizing the channel and promoting diastolic Ca²⁺ leak. This pathological cascade is a key target for JTV-519.

Quantitative Data Presentation

The efficacy of JTV-519 has been quantified across various experimental models. The tables below summarize its effects on key parameters of intracellular Ca²⁺ regulation.

Table 1: Effect of JTV-519 on SR Ca²⁺ Leak

| Model System | Pathological Stimulus | JTV-519 Conc. | Measured Parameter | Effect of Stimulus | Effect of JTV-519 | Citation |

| Murine Cardiomyocytes | Ouabain | 1 µmol/L | Ca²⁺ Spark Frequency | Increased | Significantly Decreased | [5][6] |

| Murine Cardiomyocytes | Ouabain | 1 µmol/L | Ca²⁺ Wave Frequency | Increased | Significantly Decreased | [5] |

| HL-1 Cardiomyocytes | Hypoxia (1% O₂) | 1 µmol/L | SR Ca²⁺ Leakage | Increased by 39% | Reduced by 35% (vs. Hypoxia) | [14][15] |

| HL-1 Cardiomyocytes | Control (12% O₂) | 1 µmol/L | SR Ca²⁺ Leakage | Baseline | Reduced by 52% (vs. Control) | [14][15] |

| Rat Cardiomyocytes | Isoproterenol | 1 µmol/L | Diastolic Event Freq. | Increased | Reduced to 61% of Stimulated Control | [16] |

Table 2: Effect of JTV-519 on Ca²⁺ Transients and SR Load

| Model System | Condition | JTV-519 Conc. | Measured Parameter | Observation | Citation |

| Murine Cardiomyocytes | Control | 1 µmol/L | [Ca²⁺]i Transient Amplitude | No significant effect | [5] |

| Murine Cardiomyocytes | Control | 1 µmol/L | [Ca²⁺]i Transient Decay (τ) | No significant effect (153±15ms vs 140±10ms) | [5] |

| Murine Cardiomyocytes | Ouabain-induced | 1 µmol/L | SR Ca²⁺ Load | Reduced the ouabain-induced increase | [5] |

| Rat Cardiomyocytes | Isoproterenol | 1 µmol/L | SR Ca²⁺ Content | No significant alteration | [16] |

| Calstabin-2+/- Myocytes | Isoproterenol | 1 µmol/L | SR Ca²⁺ Store Content | Prevented ISO-induced reduction | [9] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effects of JTV-519.

Protocol 1: Assessment of SR Ca²⁺ Leak in Isolated Cardiomyocytes

This protocol is a composite of methods used to induce and measure SR Ca²⁺ leak in cellular models.[5][15]

-

Cell Isolation and Culture:

-

Induction of Pathological Ca²⁺ Leak:

-

Chemical Induction: Cells are perfused with a solution containing Ouabain (e.g., 1 µmol/L) to induce Na⁺ and subsequent Ca²⁺ overload, leading to SR Ca²⁺ leak.[5][6]

-

Hypoxia Induction: Cultured cells are placed in a hypoxic incubator (e.g., 1% O₂) for an extended period (e.g., 7 days) to induce a leaky phenotype.[14][15]

-

-

JTV-519 Application:

-

Ca²⁺ Imaging and Measurement:

-

Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

-

A laser-scanning confocal microscope is used in line-scan mode to acquire high-speed images of intracellular Ca²⁺ dynamics in resting cells.[17]

-

Ca²⁺ Sparks/Waves: Spontaneous, localized Ca²⁺ release events (sparks) and propagating waves are quantified using custom analysis software to determine their frequency, amplitude, and duration.[5]

-

SR Ca²⁺ Load: To assess the total Ca²⁺ content of the SR, a solution containing 10 mmol/L caffeine is rapidly applied to the cell, causing a massive release of SR Ca²⁺, and the peak amplitude of the resulting Ca²⁺ transient is measured.[5]

-

Protocol 2: Direct Measurement of SR Ca²⁺ Leak Rate

This method provides a direct quantification of the leak by inhibiting SR Ca²⁺ re-uptake.[18]

-

Cell Preparation: Cardiomyocytes are loaded with a low-affinity intra-SR Ca²⁺ indicator, such as Fluo-5N AM.

-

SERCA Inhibition: The cell is perfused with a solution containing a potent and irreversible SERCA pump inhibitor (e.g., 10 µM thapsigargin).

-

Leak Measurement: With the re-uptake mechanism blocked, any decrease in the intra-SR Fluo-5N fluorescence signal over time is directly proportional to the SR Ca²⁺ leak rate through RyR2.

-

Analysis: The rate of fluorescence decay is calculated to quantify the SR Ca²⁺ leak. This can be performed in the presence and absence of JTV-519 to determine its direct effect on the leak rate.

Experimental and Logical Workflows

Visualizing the workflow of a typical JTV-519 experiment and the logical framework of its therapeutic action can clarify its role in research and drug development.

Conclusion

JTV-519 is a potent stabilizer of the cardiac ryanodine receptor, RyR2. By reducing aberrant diastolic Ca²⁺ leak from the sarcoplasmic reticulum, it directly counteracts a key mechanism of arrhythmogenesis in prevalent cardiac diseases. Extensive in vitro and animal studies have provided quantitative evidence of its ability to decrease Ca²⁺ sparks and waves, normalize intracellular Ca²⁺ handling, and improve cardiac function, particularly under conditions of Ca²⁺ overload.[5][6][19] The detailed mechanisms, including the relative importance of direct RyR2 binding versus calstabin-2 modulation, continue to be an area of active investigation. The data and protocols presented herein underscore the potential of JTV-519 as a targeted therapeutic for diseases rooted in dysfunctional intracellular calcium regulation.

References

- 1. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. JTV-519 - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JTV519 (K201) reduces sarcoplasmic reticulum Ca²⁺ leak and improves diastolic function in vitro in murine and human non-failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. K201 (JTV-519) alters the spatiotemporal properties of diastolic Ca2+ release and the associated diastolic contraction during β-adrenergic stimulation in rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

A Technical Deep Dive: JTV-519 Free Base versus Hemifumarate Salt in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals